2,6-Dimethylbenzoyl fluoride
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Overview
Description
2,6-Dimethylbenzoyl fluoride is an organic compound with the molecular formula C9H9FO. It is a derivative of benzoyl fluoride, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzoic acid with thionyl chloride (SOCl2) to form 2,6-dimethylbenzoyl chloride, which is then treated with hydrogen fluoride (HF) to yield this compound . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, safety measures are implemented to handle the hazardous reagents involved in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Photochemical Reactions: It can undergo photochemical reactions, such as photoenolization and Diels-Alder reactions, under UV light.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Photochemical Reactions: UV light and N-heterocyclic carbene (NHC) catalysts are used in photochemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while photochemical reactions can produce isochroman-1-one derivatives .
Scientific Research Applications
2,6-Dimethylbenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in the development of fluorescent probes for imaging and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-dimethylbenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of the fluoride group enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can also participate in photochemical reactions, where UV light induces electronic excitation, leading to unique reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzoyl chloride: Similar in structure but with a chloride group instead of fluoride.
2,6-Dimethylbenzoic acid: The precursor in the synthesis of 2,6-dimethylbenzoyl fluoride.
Benzoyl fluoride: The parent compound without the methyl substitutions.
Uniqueness
This compound is unique due to the presence of both methyl groups and the fluoride group, which impart distinct chemical properties. The methyl groups increase steric hindrance, affecting the compound’s reactivity and stability. The fluoride group enhances its electrophilic nature, making it a valuable reagent in various chemical transformations.
Biological Activity
2,6-Dimethylbenzoyl fluoride (DMBF) is an organic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its biological activity is primarily associated with its role as a reactive intermediate in organic synthesis and its potential applications in drug development. This article explores the biological activity of DMBF, focusing on its effects, mechanisms of action, and relevant research findings.
This compound is a benzoyl fluoride derivative characterized by the presence of two methyl groups at the 2 and 6 positions of the benzene ring. Its chemical formula is C10H11FO, and it is typically synthesized from benzoyl chloride through a reaction with fluoride sources.
Biological Activity Overview
The biological activity of DMBF can be categorized into several key areas:
- Caspase Inhibition : Research has indicated that derivatives of benzoyl fluorides, including DMBF, can act as inhibitors of caspases, which are crucial for apoptosis and inflammatory processes. A study demonstrated that certain benzoyl fluoride derivatives showed significant inhibition of caspase activity in vitro, suggesting potential therapeutic applications in diseases where apoptosis is dysregulated .
- Solvolysis Reactions : DMBF participates in solvolysis reactions where it exhibits varying reactivity depending on the solvent used. Kinetic studies have shown that DMBF undergoes rapid solvolysis in polar solvents, which can influence its biological interactions and stability .
- Fluoride Transport Mechanism : The compound has been studied for its ability to facilitate fluoride transport across lipid membranes. This property is particularly relevant in the context of dental health, as fluoride is known to prevent tooth decay. A cyclic azapeptide study highlighted that compounds similar to DMBF could effectively transport fluoride ions across cell membranes, enhancing their biological efficacy .
Study 1: Caspase Inhibition
A study focused on synthesizing novel caspase inhibitors revealed that 2,6-dimethylbenzoyl derivatives exhibited strong affinity for caspases. The researchers utilized affinity labeling techniques to isolate active caspases from apoptotic cells treated with DMBF derivatives. The findings indicated that these compounds could rescue cells from apoptosis by inhibiting caspase activity effectively .
Study 2: Solvolytic Behavior
In a detailed kinetic analysis of DMBF solvolysis in various solvent systems (e.g., methanol and ethanol), researchers found that the rate constants varied significantly based on solvent composition. The selectivity ratios for ester versus acid formation were determined, providing insights into the reactivity patterns of DMBF under different conditions .
Data Tables
Solvent Composition | Rate Constant (s⁻¹) | Selectivity Ratio (Ester/Acid) |
---|---|---|
90% Methanol | 5.76×10−3 | 1.34 |
80% Methanol | 3.10×10−3 | 1.32 |
60% Ethanol | 1.41×10−3 | 1.27 |
The mechanisms through which DMBF exerts its biological effects include:
- Caspase Inhibition : By binding to active sites on caspases, DMBF prevents substrate cleavage, thereby modulating apoptotic pathways.
- Solvolytic Reactivity : The rapid solvolysis of DMBF allows for quick reactions with biological nucleophiles, potentially leading to the formation of biologically active metabolites.
- Fluoride Ion Transport : The ability to transport fluoride ions enhances its role in dental applications and may contribute to systemic fluoride delivery.
Properties
CAS No. |
59880-88-5 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2,6-dimethylbenzoyl fluoride |
InChI |
InChI=1S/C9H9FO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 |
InChI Key |
AZPMSGXDISJDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)F |
Origin of Product |
United States |
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